N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Description
N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-based acetamide derivative featuring a 4,6-dimethyl-substituted benzothiazole core, a 4-isopropylphenyl group, and a pyridin-3-ylmethyl substituent on the acetamide nitrogen. The methyl groups at positions 4 and 6 of the benzothiazole likely enhance lipophilicity and metabolic stability compared to halogenated or polar substituents. The 4-isopropylphenyl group may contribute to steric bulk and hydrophobic interactions, while the pyridin-3-ylmethyl substituent could influence solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3OS/c1-17(2)22-9-7-20(8-10-22)14-24(30)29(16-21-6-5-11-27-15-21)26-28-25-19(4)12-18(3)13-23(25)31-26/h5-13,15,17H,14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZDVJCHKYYLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.46 g/mol
The compound features a thiazole ring, an isopropyl phenyl group, and a pyridinylmethyl acetamide moiety, which are significant for its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Many thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death). This is typically assessed using assays like MTT and caspase activation assays .
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for their anticancer activity .
- Antimicrobial Activity : The presence of specific functional groups can enhance the compound's ability to target bacterial cells, making it potentially effective against various pathogens .
Anticancer Activity
A series of studies have evaluated the anticancer effects of similar thiazole derivatives, providing insights into the potential efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 5.6 | Apoptosis induction via caspase activation | |
| HCC827 | 6.3 | DNA intercalation and inhibition of proliferation | |
| NCI-H358 | 6.5 | Cell cycle arrest and apoptosis |
These results indicate that the compound may be effective against lung cancer cells, showcasing a promising profile for further development.
Antimicrobial Activity
In addition to anticancer properties, the compound's potential antimicrobial effects were assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents.
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that thiazole derivatives lead to significant reductions in cell viability in A549 and HCC827 cell lines. The mechanism involves both direct cytotoxicity and modulation of apoptotic pathways .
- Comparative Analysis : A comparative analysis with other benzothiazole derivatives revealed that compounds with similar structural motifs exhibited varying degrees of potency against cancer cell lines. For instance, certain derivatives showed enhanced efficacy due to specific substitutions on the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, often outperforming standard antibiotics like levofloxacin . The mechanism of action typically involves the inhibition of specific enzymes essential for bacterial survival.
Anticancer Activity
In addition to its antimicrobial properties, N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with critical signaling pathways involved in cell proliferation and survival .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic semiconductors. Its structural characteristics enable efficient charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Dyes and Pigments
The compound's vibrant color properties allow it to be explored as a dye or pigment in various applications. Its stability and compatibility with different substrates enhance its utility in the textile and coatings industries .
Biological Studies
Protein Interactions
Research into the interactions between this compound and biological macromolecules has provided insights into its mechanism of action. Studies have demonstrated that it can bind to specific proteins, influencing their activity and potentially leading to therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Mechanisms
In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in several cancer cell lines. The research highlighted its ability to modulate pathways related to apoptosis and cell survival, making it a promising candidate for further development as an anticancer drug .
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
The benzothiazole moiety is a common scaffold in medicinal chemistry. Key comparisons with evidence-based analogs include:
- Electron-Withdrawing vs. Electron-Donating Groups :
- Compounds with electron-withdrawing substituents (e.g., 6-nitro in 4n (Ev1)) exhibit higher melting points (252.3°C) and moderate HPLC purity (91.8%) . In contrast, methyl groups (electron-donating) in the target compound may reduce melting points and improve synthetic yields due to lower steric hindrance.
- Fluorinated analogs (e.g., GB18 (Ev2), 4,6-difluoro) show high melting points (>300°C) and HPLC purity (>95%), attributed to strong C–F dipole interactions .
Table 1: Benzothiazole Substituent Impact on Physicochemical Properties
Acetamide Linker and Aryl Group Variations
The acetamide linker and aryl group significantly influence molecular conformation and bioactivity:
- 4-Isopropylphenyl vs. Halogenated Phenyl Groups :
- The target’s 4-isopropylphenyl group is bulkier and more lipophilic than the 2,6-dichlorophenyl group in Ev3 , which exhibits a twisted dihedral angle (79.7°) between the phenyl and thiazole rings, affecting binding pocket compatibility .
- Isopropyl substituents may enhance membrane permeability compared to polar groups (e.g., nitro in 4n (Ev1)) but reduce aqueous solubility .
Table 2: Aryl Group Comparison
N-Substituent Variations
The pyridin-3-ylmethyl group in the target differs from pyridin-2-yl analogs (e.g., Ev4 ), where substitution position impacts hydrogen-bonding networks:
- Pyridin-3-ylmethyl vs. Pyridin-2-yl :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
